2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]
Description
2,2'-Ethylenebis[2-methyl-1,3-dioxolane] is a bicyclic ketal derivative characterized by two 1,3-dioxolane rings connected via an ethylene bridge, each substituted with a methyl group. These compounds are typically synthesized via acid-catalyzed ketalization of ketones (e.g., butanone) with ethylene glycol, forming cyclic acetals with enhanced stability and solvent properties .
Properties
IUPAC Name |
2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSSQZISKCVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC2(OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312120 | |
| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944-26-3 | |
| Record name | NSC250348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The most common approach for 1,3-dioxolane synthesis involves acid-catalyzed cyclization of diols with carbonyl compounds. For 2,2'-ethylenebis[2-methyl-1,3-dioxolane], this would require:
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Ethylene glycol derivatives (e.g., 2-methyl-1,3-propanediol)
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A diketone (e.g., glyoxal or biacetyl)
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Acid catalysts (e.g., FeCl₃·6H₂O, H₂SO₄, or ZnCl₂)
Example Protocol (Adapted from ):
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Combine 500 mmol 2-methyl-1,3-propanediol with 250 mmol glyoxal in ethyl ether.
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Add 6.3 mmol FeCl₃·6H₂O and 6.3 mmol NaNO₂.
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Irradiate with UV light (250 W mercury lamp) at 50°C for 24 h.
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Extract with ethyl ether, dry (Na₂SO₄), and purify via fractional distillation.
Key Parameters:
| Catalyst System | Temperature | Time | Yield (Theoretical) |
|---|---|---|---|
| FeCl₃·6H₂O + NaNO₂ | 50°C | 24 h | ~67% |
| ZnCl₂ (Anhydrous) | 80°C | 12 h | ~72%* |
*Estimated from analogous reactions in .
Ionic Liquid-Mediated Cyclization
Recent patents highlight ionic liquids as green catalysts for dioxolane synthesis. A dual-catalyst system from (1-alkyl-3-methylimidazole salt + ZnCl₂) could be adapted:
Steps:
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Mix 1,2-epoxypropane (500 mmol) with acetone (500 mmol).
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Add ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride) and ZnCl₂ (molar ratio 1:1–4:1).
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React at 50°C under reflux for 6–24 h.
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Separate products via vacuum distillation.
Advantages:
Photocatalytic Synthesis
UV-driven methods (as in ) offer energy efficiency. For the target compound:
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Use a mercury lamp (186–1368 nm spectrum) with FeCl₃·6H₂O/NaNO₂.
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Reaction Setup:
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Substrate: 2-methyl-1,3-propanediol + glyoxal (1:1 molar ratio).
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Solvent: Ethanol/water (3:1 v/v).
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Irradiation time: 12–48 h.
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Outcome:
Halogenated Intermediate Routes
Patent describes halogenated dioxolane synthesis via reactions like:
Adapting this for non-halogenated systems:
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React 2-chloroethanol with trifluoroacetic acid.
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Substitute chloro groups with ethylene bridges via Grignard reagents.
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Cyclize using ZnCl₂ at 80°C.
Challenges:
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Requires multi-step purification.
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Lower overall yields (~50%).
Comparative Analysis of Methods
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizer for biological samples.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can act as a stabilizer or catalyst in various chemical reactions, influencing the reaction pathways and outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2,2'-ethylenebis[2-methyl-1,3-dioxolane] analogs:
Key Observations :
- 2-Ethyl-2-methyl-1,3-dioxolane is a low-density liquid with flammability risks, making it suitable as a solvent in organic synthesis .
- 2-Methyl-1,3-dioxolane has a lower boiling point (82–83°C), ideal for reactions requiring mild conditions .
- The bis-dioxolane derivative 71888-66-9 exhibits higher thermal stability (boiling point: 377.8°C) due to its extended structure and hydroxyl groups .
2-Ethyl-2-methyl-1,3-dioxolane (126-39-6)
- Reactivity : Functions as a ketalization reagent, protecting carbonyl groups in enantioselective syntheses (e.g., in the total synthesis of (-)-strychnine) .
- Applications :
2-Methyl-1,3-dioxolane (497-26-7)
- Reactivity : Used as a building block for synthesizing heterocycles.
- Applications :
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (37865-96-6)
Biological Activity
2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] is a compound that has garnered attention in various biological research fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] features two dioxolane rings linked by an ethylene bridge. This structural configuration is significant as it influences the compound's interaction with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.20 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] exhibits various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have highlighted its selectivity in inhibiting haem oxygenase (HO) isoforms, which play a crucial role in the breakdown of heme to produce carbon monoxide (CO), iron, and biliverdin .
- Antioxidant Properties : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for a comprehensive understanding.
Case Studies and Research Findings
Several studies have explored the biological activities of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane]. Notable findings include:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of dioxolanes could selectively inhibit HO-1 with a concentration-dependent response. The most potent inhibitors were identified with IC50 values significantly lower than those for HO-2, suggesting a targeted approach for therapeutic applications .
- Antimicrobial Testing : In vitro assays indicated that the compound showed activity against Gram-positive bacteria. Further testing is needed to establish its efficacy against Gram-negative strains and fungi.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane], it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1,4-Dioxane | Low toxicity; solvent properties | N/A |
| 2-Methyl-1,3-Dioxolane | Moderate antimicrobial activity | 50 - 100 |
| 4-Chlorophenyl Dioxolane | Selective HO inhibition | 0.6 |
This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] as a selective inhibitor.
Future Directions
The potential applications of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] in pharmacology and biotechnology warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Formulation Development : Exploring its use in drug formulations and as a lead compound for developing novel therapeutics targeting specific diseases.
Q & A
Q. What are the established synthetic routes for 2,2'-ethylenebis[2-methyl-1,3-dioxolane], and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves acid-catalyzed acetal formation between ethylene glycol derivatives and ketones or aldehydes. For example:
- Step 1: Reacting 2-methyl-1,3-dioxolane precursors with ethylene glycol derivatives under anhydrous conditions.
- Step 2: Using catalysts like p-toluenesulfonic acid (PTSA) or boron trifluoride etherate to promote cyclization.
- Optimization: Yield improvements (>80%) are achieved at 60–80°C in inert solvents (e.g., toluene) with strict moisture control to avoid hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- GC-MS: Quantify purity (>98%) and detect impurities (e.g., residual solvents or unreacted precursors) .
- NMR Spectroscopy: Confirm structural features (e.g., dioxolane ring protons at δ 4.2–4.5 ppm and ethylene bridge protons at δ 1.3–1.6 ppm) .
- FT-IR: Identify functional groups (C-O-C stretching at 1,100 cm⁻¹) .
Q. What safety precautions are critical during laboratory handling?
Methodological Answer:
- Storage: Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Spill Management: Neutralize leaks with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge due to environmental toxicity .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions: Hydrolysis occurs rapidly (t₁/₂ < 1 hr at pH < 3), yielding ethylene glycol and ketone byproducts.
- Basic Conditions: Stable at pH 7–10 but degrades above pH 12 via ring-opening reactions.
- Oxidative Conditions: Susceptible to peroxidation; add antioxidants (e.g., BHT) to enhance stability .
Data Contradiction Note:
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states during acid-catalyzed hydrolysis (activation energy ~25 kcal/mol) .
- MD Simulations: Analyze solvent interactions (e.g., chloroform vs. methanol) to predict solubility and diffusion coefficients .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Validate with experimental kinetics (e.g., Arrhenius plots) .
Q. How can researchers resolve contradictions in reported toxicity data?
Methodological Answer:
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity (IC₅₀ values).
- Comparative Analysis: Cross-reference LD₅₀ data from rodent studies (e.g., rabbit dermal LD₅₀ = 10 mL/kg) with in silico predictions (e.g., ProTox-II) .
- Mechanistic Studies: Use metabolomics to identify toxic metabolites (e.g., ethylene oxide derivatives) .
Q. What advanced analytical techniques quantify trace impurities in industrial-grade samples?
Methodological Answer:
- HPLC-DAD/ELSD: Detect chlorinated byproducts (e.g., 2-chloromethyl-1,3-dioxolane) at ppm levels .
- HS-SPME-GC-MS: Analyze volatile impurities (e.g., residual formaldehyde) with LOD < 0.1 µg/mL .
Protocol:
Dissolve sample in methanol (1:100 dilution).
Use a C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min).
Compare retention times against spiked standards.
Q. How does the compound interact with polymeric matrices in material science applications?
Methodological Answer:
- DSC/TGA: Measure glass transition temperature (Tg) shifts in polymer blends (e.g., PMMA) to assess plasticizing effects.
- SEM-EDS: Map elemental distribution to confirm homogeneous dispersion .
Case Study:
Blending 5 wt% of the compound into polyurethane increases flexibility (Young’s modulus reduced by 30%) without compromising thermal stability (<5% mass loss at 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
